Ethyl 4-(naphthalen-1-yl)-2-[(4-phenylbutanoyl)amino]thiophene-3-carboxylate
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Overview
Description
ETHYL 4-(NAPHTHALEN-1-YL)-2-(4-PHENYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with a naphthalene group, a phenylbutanamide group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(NAPHTHALEN-1-YL)-2-(4-PHENYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-bromo-3-thiophenecarboxylic acid.
Substitution Reactions: Introducing the naphthalene and phenylbutanamide groups through nucleophilic substitution reactions.
Esterification: Converting the carboxylic acid group to an ethyl ester using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production may involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification Techniques: Employing techniques such as recrystallization or chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(NAPHTHALEN-1-YL)-2-(4-PHENYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or organometallic compounds.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for drug development due to its complex structure.
Organic Synthesis: As an intermediate in the synthesis of other complex molecules.
Materials Science: In the development of organic electronic materials or polymers.
Mechanism of Action
The mechanism of action for ETHYL 4-(NAPHTHALEN-1-YL)-2-(4-PHENYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-(NAPHTHALEN-1-YL)-2-(4-PHENYLBUTANAMIDO)THIOPHENE-3-CARBOXYLATE: can be compared with other thiophene derivatives or compounds with similar functional groups.
Uniqueness
Structural Complexity: The combination of naphthalene, phenylbutanamide, and thiophene rings makes it unique.
Properties
Molecular Formula |
C27H25NO3S |
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Molecular Weight |
443.6 g/mol |
IUPAC Name |
ethyl 4-naphthalen-1-yl-2-(4-phenylbutanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C27H25NO3S/c1-2-31-27(30)25-23(22-16-9-14-20-13-6-7-15-21(20)22)18-32-26(25)28-24(29)17-8-12-19-10-4-3-5-11-19/h3-7,9-11,13-16,18H,2,8,12,17H2,1H3,(H,28,29) |
InChI Key |
JHBHJTVXQXYHSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)NC(=O)CCCC4=CC=CC=C4 |
Origin of Product |
United States |
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